molecular formula C3H5NO B1220530 azetidin-2-one CAS No. 930-21-2

azetidin-2-one

Cat. No.: B1220530
CAS No.: 930-21-2
M. Wt: 71.08 g/mol
InChI Key: MNFORVFSTILPAW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azetidin-2-one has been found to exhibit diversified biological and pharmacological activity . It has been identified as a potential inhibitor of human HDAC6 and HDAC8 enzymes . These enzymes are involved in the regulation of gene expression and protein function, making them important targets for therapeutic intervention.

Biochemical Analysis

Biochemical Properties

2-Azetidinone plays a crucial role in biochemical reactions, particularly in the inhibition of bacterial cell wall biosynthesis. It interacts with penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of peptidoglycan, a major component of the bacterial cell wall. By mimicking the D-Ala-D-Ala substrate of PBPs, 2-Azetidinone forms a covalent bond with the active site serine residue of these enzymes, thereby inhibiting their activity and preventing cell wall formation . This interaction is critical for the antibacterial properties of beta-lactam antibiotics.

Cellular Effects

2-Azetidinone exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. This compound also influences cell signaling pathways and gene expression by inhibiting the synthesis of peptidoglycan, which is essential for maintaining cell shape and integrity . In mammalian cells, derivatives of 2-Azetidinone, such as ezetimibe, have been shown to inhibit cholesterol absorption in the intestine, thereby affecting lipid metabolism and reducing plasma cholesterol levels .

Molecular Mechanism

The molecular mechanism of 2-Azetidinone involves its ability to bind to and inhibit the activity of PBPs. This binding prevents the cross-linking of peptidoglycan strands, which is essential for bacterial cell wall integrity. Additionally, 2-Azetidinone derivatives, such as ezetimibe, inhibit the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine, reducing cholesterol absorption . This inhibition is achieved through noncovalent interactions with the protein, leading to decreased cholesterol levels in the bloodstream .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Azetidinone can vary over time. The compound is hydrolytically vulnerable and can degrade under certain conditions, affecting its stability and efficacy . Long-term studies have shown that 2-Azetidinone and its derivatives can maintain their biological activity over extended periods, although their stability may be influenced by factors such as temperature and pH . In in vitro and in vivo studies, the compound has demonstrated sustained antibacterial and cholesterol-lowering effects .

Dosage Effects in Animal Models

The effects of 2-Azetidinone vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits bacterial cell wall synthesis and reduces cholesterol absorption without causing significant adverse effects . At higher doses, 2-Azetidinone can exhibit toxic effects, including liver function abnormalities and muscle damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

2-Azetidinone is involved in several metabolic pathways, particularly those related to cholesterol metabolism. Ezetimibe, a derivative of 2-Azetidinone, inhibits the NPC1L1 protein, reducing the absorption of dietary and biliary cholesterol in the intestine . This inhibition leads to increased uptake of low-density lipoprotein (LDL) cholesterol by the liver, thereby lowering plasma cholesterol levels . Additionally, 2-Azetidinone derivatives can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of 2-Azetidinone within cells and tissues are mediated by specific transporters and binding proteins. Ezetimibe, for example, is absorbed in the intestine and transported to the liver, where it exerts its cholesterol-lowering effects . The compound and its metabolites are distributed to various tissues, including the liver, intestine, and plasma . The localization and accumulation of 2-Azetidinone are influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

The subcellular localization of 2-Azetidinone and its derivatives is critical for their activity and function. In bacterial cells, 2-Azetidinone targets the cell wall synthesis machinery, localizing to the periplasmic space where PBPs are found . In mammalian cells, ezetimibe localizes to the brush border membrane of enterocytes in the small intestine, where it inhibits cholesterol absorption . The targeting of 2-Azetidinone to specific cellular compartments is facilitated by post-translational modifications and protein-protein interactions .

Properties

IUPAC Name

azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFORVFSTILPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30239225
Record name 2-Azetidinone
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Molecular Weight

71.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Azetidinone
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CAS No.

930-21-2
Record name 2-Azetidinone
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Record name 2-Azetidinone
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Record name 2-Azetidinone
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Record name azetidin-2-one
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Synthesis routes and methods

Procedure details

Treatment of 1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone (0.01 mole) with p-methoxyphenyl-magnesium bromide (1.1 eq.; in ether at 0° C. gives 2-azetidinone with p-methoxyphenyl-magnesium bromide gives 1-(t-butyl dimethylsilyl)-4-(2-hydroxyethyl-2-p-methoxyphenyl)-2-azetidinone which is acetylated as described before (Ex. 3, Step C) to give 4-(2-acetoxy-2-p-methoxyphenyl)-2-azetidinone.
Name
1-(t-butyldimethylsilyl)-4-(2-oxoethyl)-2-azetidinone
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
p-methoxyphenyl-magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-azetidinone?

A1: The molecular formula of 2-azetidinone is C3H5NO, and its molecular weight is 71.08 g/mol.

Q2: How can 2-azetidinones be characterized spectroscopically?

A2: 2-Azetidinones can be characterized using various spectroscopic techniques, including:

    Q3: What is the most common method for synthesizing 2-azetidinones?

    A3: The Staudinger ketene-imine cycloaddition reaction [2+2] is the most widely employed method for synthesizing 2-azetidinones []. This reaction involves the reaction of a ketene, generated in situ from an acid chloride, with an imine to form the β-lactam ring.

    Q4: Can you describe a greener approach to 2-azetidinone synthesis?

    A4: Researchers are exploring greener methods for 2-azetidinone synthesis. One such approach utilizes microwave irradiation and catalytic amounts of molecular iodine, offering a more sustainable alternative [].

    Q5: How can the Pauson-Khand reaction be used in the synthesis of 2-azetidinones?

    A5: The Pauson-Khand reaction can be employed to synthesize fused tricyclic 2-azetidinones []. This reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide in the presence of a cobalt catalyst. By tethering an enyne system to a 2-azetidinone ring, the Pauson-Khand reaction can be used to create complex tricyclic structures.

    Q6: How can ring-closing metathesis (RCM) be used in 2-azetidinone chemistry?

    A6: RCM, employing catalysts like Grubbs' carbene, enables the formation of medium-sized rings fused to 2-azetidinone systems [, ]. This approach allows the creation of structurally diverse 2-azetidinones, including bicyclic and tricyclic systems, by tethering appropriate alkene moieties to the β-lactam ring and then performing RCM.

    Q7: What is the significance of 4-substituted 2-azetidinones?

    A7: 4-Substituted 2-azetidinones, particularly those with a heteroatom at C4, are significant as they can act as precursors to novel bicyclic β-lactams []. The introduction of alkyl groups at the C4 position can enhance activity against Gram-negative bacteria and increase stability against β-lactamases.

    Q8: What interesting rearrangements can 2-azetidinones undergo?

    A8: 2-Azetidinones can undergo several interesting rearrangements, including:

    • Ring expansion: 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones can undergo ring expansion reactions to yield γ-lactams (2-pyrrolidinones). This transformation occurs via transient aziridine or azetidine intermediates and offers a route to highly functionalized γ-lactams [, ].
    • Isomerization: cis-4-Formyl-2-azetidinones can undergo base-promoted isomerization to their corresponding trans isomers. This transformation is valuable for accessing specific diastereomers of 4-formyl-2-azetidinones, which are useful synthetic intermediates [].
    • Rearrangement to Cyclic Enaminones: Under certain basic conditions, cis-4-formyl-2-azetidinones can rearrange to form cyclic enaminones. This rearrangement proceeds through an E1cB elimination mechanism and provides access to a different class of heterocyclic compounds [].

    Q9: Why are 2-azetidinones important in medicinal chemistry?

    A9: 2-Azetidinones form the core structure of various important antibiotics, including penicillins, cephalosporins, and carbapenems [, ]. These antibiotics exert their biological activity by inhibiting bacterial cell wall synthesis.

    Q10: What other biological activities have been reported for 2-azetidinones?

    A10: Apart from their antibacterial activity, 2-azetidinones have shown promise in a range of other therapeutic areas, including:

    • Cholesterol absorption inhibitors: Certain 1,3,4-trisubstituted-β-lactams have demonstrated potent cholesterol absorption inhibitory activity, making them potential drug candidates for treating hypercholesterolemia [].
    • Human cytomegalovirus (HCMV) protease inhibitors: Some 2-azetidinones have exhibited inhibitory activity against HCMV protease, a target for antiviral therapy [].
    • Thrombin inhibitors: Specific 2-azetidinone derivatives have shown inhibitory activity against thrombin, a key enzyme involved in blood coagulation, suggesting their potential as anticoagulant agents [].

    Q11: Can you provide an example of a 2-azetidinone with potent antiproliferative activity?

    A11: Compound 10n (3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) exhibited potent antiproliferative activity against MCF-7 breast cancer cells, with an IC50 value of 17 nM. This compound targets tubulin, a protein involved in cell division, and causes mitotic catastrophe, leading to cell death [].

    Q12: How do structural modifications on the 2-azetidinone ring impact its biological activity?

    A12: Structural modifications of the 2-azetidinone ring significantly influence its biological activity, potency, and selectivity. For example:

    • Substituents at C3 and C4: Introducing various substituents at the C3 and C4 positions can alter the compound's interaction with its biological target, potentially improving its activity or selectivity [, ].
    • N1 Substituents: Modifications at the N1 position can affect the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its efficacy and duration of action [].
    • Stereochemistry: The stereochemistry of the substituents around the β-lactam ring plays a crucial role in determining the compound's biological activity. Often, specific stereoisomers exhibit significantly higher potency and selectivity compared to others [].

    Q13: What are the challenges associated with developing 2-azetidinones as therapeutics?

    A13: While 2-azetidinones hold significant promise as therapeutic agents, several challenges need to be addressed:

    • Drug resistance: The emergence of bacterial resistance to β-lactam antibiotics is a major concern. Understanding the mechanisms of resistance and developing strategies to overcome them is crucial [].
    • Stability and formulation: Some 2-azetidinones can be chemically unstable or poorly soluble, making formulation and delivery challenging []. Research efforts focus on developing stable formulations and exploring novel drug delivery systems to improve their bioavailability and therapeutic efficacy [].
    • Toxicity and safety: As with any drug candidate, thoroughly evaluating the toxicity and safety profile of 2-azetidinones is paramount []. This involves assessing acute and chronic toxicity, potential for drug interactions, and long-term effects.

    Q14: What are the future directions in 2-azetidinone research?

    A14: Research on 2-azetidinones continues to flourish, driven by their therapeutic potential and synthetic versatility. Some key areas of future exploration include:

    • Developing new synthetic methods: Exploring more efficient, enantioselective, and environmentally friendly synthetic routes to access structurally diverse 2-azetidinones is essential [].
    • Expanding the therapeutic scope: Investigating the potential of 2-azetidinones beyond their established use as antibiotics and exploring their application in other areas like antivirals, anticancer agents, and enzyme inhibitors [].
    • Understanding the structure-activity relationships (SAR): Delineating the precise SAR governing the biological activity of 2-azetidinones is crucial for designing more potent and selective drug candidates []. This involves systematic modifications of the β-lactam ring and evaluating their impact on activity, potency, and selectivity.
    • Exploring novel drug delivery strategies: Developing innovative drug delivery systems, such as nanoparticles or targeted delivery vehicles, can enhance the bioavailability and therapeutic index of 2-azetidinones, improving their efficacy and reducing potential side effects [].

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